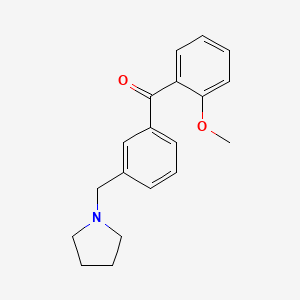

2-Methoxy-3'-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCGRPAJWYPDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643182 | |

| Record name | (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-00-8 | |

| Record name | (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Methoxy-Substituted Benzophenone Core

- The benzophenone core with a methoxy substituent (2-methoxybenzophenone) can be synthesized via Friedel-Crafts acylation or related aromatic substitution reactions.

- A common approach involves reacting substituted benzoyl halides with phenolic compounds under Lewis acid catalysis (e.g., AlCl₃) or using photochemical rearrangement methods.

- For example, benzoyl halides containing methoxy groups are reacted with phenols in solvents such as pyridine or dimethylformamide at temperatures ranging from 70°C to 100°C for short durations to form benzophenone intermediates.

- Photochemical rearrangement under UV light (30°C to 60°C for 24-72 hours) can be used to convert benzoate esters into benzophenone derivatives, ensuring regioselective substitution patterns.

Introduction of Pyrrolidinomethyl Group

- The pyrrolidinomethyl substituent is introduced typically via nucleophilic substitution of a halomethyl intermediate with pyrrolidine or its derivatives.

- A representative method involves reacting 2-methoxybenzophenone with 3-pyrrolidinomethyl chloride or bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

- The reaction is carried out in organic solvents like dichloromethane, toluene, or acetonitrile, often at room temperature or slightly elevated temperatures (25-60°C).

- Phase transfer catalysts (e.g., tetrabutylammonium salts) may be employed to enhance reaction rates and yields.

- The reaction time varies from several hours to overnight, depending on scale and conditions.

Detailed Preparation Process (Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Methoxybenzophenone, pyrrolidinomethyl halide (chloride or bromide), base (K2CO3 or NaOH), solvent (toluene or dichloromethane), phase transfer catalyst (optional) | Nucleophilic substitution reaction to attach pyrrolidinomethyl group at 3' position. Stir at 25-60°C for 4-12 hours. |

| 2 | Work-up: Extraction with organic solvents (e.g., n-hexane), washing, drying | Separation of product from reaction mixture. |

| 3 | Purification: Recrystallization or column chromatography | To obtain high purity 2-Methoxy-3'-pyrrolidinomethyl benzophenone. |

Industrial Scale Considerations

- Industrial synthesis employs large reactors with controlled temperature and pressure to optimize yield and purity.

- Continuous flow systems may be used to improve mixing and reaction efficiency.

- Purification is typically done by distillation or recrystallization to meet quality standards.

- Use of phase transfer catalysts and mild bases reduces side reactions and equipment corrosion.

- Avoidance of highly toxic reagents (e.g., dimethyl sulfate) is preferred for environmental and safety reasons.

Analytical Characterization and Quality Control

- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the substitution pattern and integrity of the pyrrolidinomethyl and methoxy groups.

- High-Resolution Mass Spectrometry (HR-MS): Verifies molecular weight and fragmentation.

- FT-IR Spectroscopy: Identifies characteristic functional groups such as carbonyl (C=O) stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- HPLC (Reverse Phase): Assesses purity (>95%) using C18 columns with UV detection at 254 nm.

- Thermogravimetric Analysis (TGA): Detects residual solvents and thermal stability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 25-140°C (depending on step) | Higher temps for acylation; moderate for substitution |

| Reaction time | 1-12 hours | Varies by scale and method |

| Solvents | Toluene, dichloromethane, acetonitrile | Choice affects yield and purity |

| Base | K2CO3, NaOH | Facilitates nucleophilic substitution |

| Catalyst | Lewis acids (AlCl₃) for acylation; phase transfer catalysts for substitution | Enhances reaction efficiency |

| Pressure | Atmospheric to 0.5 MPa | Some steps under mild pressure |

| Purification | Recrystallization, chromatography | Ensures high purity |

Research Findings and Notes

- The use of phase transfer catalysts significantly improves the yield and reduces reaction time in the substitution step.

- Avoiding highly toxic methylating agents (e.g., dimethyl sulfate) is critical for safer industrial production.

- Photochemical methods for benzophenone core formation provide regioselectivity but require longer reaction times.

- The molar ratios of reactants are optimized to minimize by-products and maximize yield, typically 1:1 to 1:2 for benzophenone to pyrrolidinomethyl halide.

- Equipment corrosion due to Lewis acids necessitates corrosion-resistant materials or alternative catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- Structure : The compound features a methoxy group (-OCH₃) and a pyrrolidinomethyl group (-C₄H₈N) attached to a benzophenone core, contributing to its unique chemical behavior.

Chemistry

2-Methoxy-3'-pyrrolidinomethyl benzophenone serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in the development of new materials and specialty chemicals.

Biology

The compound has been investigated for its interactions with biological systems. Its structure enables it to modulate various biochemical pathways, which can lead to significant biological activities:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties : Research shows that it may reduce pain perception through modulation of pain pathways in the central nervous system.

- Antioxidant Activity : Preliminary studies suggest antioxidant properties that protect cells from oxidative stress-induced damage.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Pain Management : Its analgesic properties make it a candidate for developing pain relief medications.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a potential treatment for conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages. |

| Study on Analgesic Properties | Reported analgesic effects in animal models, providing evidence for its role in pain management. |

| Antioxidant Activity Study | Showed antioxidant activity through DPPH radical scavenging assays. |

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, it can interact with receptors on the cell surface, triggering signaling cascades that result in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 2-methoxy-3'-pyrrolidinomethyl benzophenone include:

Physicochemical and Functional Comparisons

- Photochemical Activity: Benzophenone derivatives with electron-donating groups (e.g., methoxy) exhibit redshifted UV absorption compared to unsubstituted benzophenone, enabling photoactivation at longer wavelengths. The pyrrolidinomethyl group may further modulate radical generation efficiency .

- Biological Activity: Nitrogen-containing substituents (e.g., pyrrolidine) enhance interactions with biological targets.

- Solubility and Stability: Piperidinomethyl derivatives (6-membered ring) may offer improved solubility in polar solvents compared to pyrrolidinomethyl analogs (5-membered ring) due to increased basicity .

Research Findings

- Synthetic Utility: 4-Methoxy-3-methylbenzophenone serves as a precursor for antimitotic agents, underscoring the pharmacological relevance of methoxy-substituted benzophenones .

- Photocrosslinking: Benzophenone derivatives with pyrrolidinomethyl groups are explored in spatially resolved crosslinking due to their tunable radical generation under UV light .

- Anti-Plasmodial Activity: Xanthones, derived from benzophenone cyclization, inhibit both sensitive and resistant Plasmodium strains, highlighting the impact of structural modifications on bioactivity .

Data Tables

Table 1: Substituent Effects on Key Properties

| Substituent | Electronic Effect | Impact on UV Absorption | Biological Relevance |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Redshift | Enhances solubility and H-bonding |

| Pyrrolidinomethyl | Basic, polar | Minimal direct effect | Improves target binding affinity |

| Cyano (-CN) | Electron-withdrawing | Blueshift | Increases photostability |

Table 2: Comparative Bioactivity

Biological Activity

2-Methoxy-3'-pyrrolidinomethyl benzophenone (CAS No. 898794-00-8) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and case studies.

This compound is characterized by the presence of both methoxy and pyrrolidinomethyl groups, which contribute to its unique biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, enhancing its utility in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacteria and fungi, revealing notable inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and prostate cancer (PC-3) cells, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, triggering signaling cascades that lead to various biological effects.

Case Studies

A notable case study explored the use of this compound in a mouse model for skin cancer prevention. Mice treated with the compound showed a significant reduction in tumor incidence compared to the control group, suggesting its potential as a chemopreventive agent.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are essential. Preliminary studies indicate that it does not exhibit mutagenic or genotoxic properties at therapeutic concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Methoxy-3'-pyrrolidinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodology :

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidinomethyl group to the benzophenone core. Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to improve yields .

- Protecting Groups : Protect the methoxy group during synthesis using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF | 68 | 97 |

| Grignard Addition | None | THF | 52 | 92 |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : Use ¹H and ¹³C NMR in CDCl₃ to identify methoxy (δ 3.8–4.0 ppm) and pyrrolidinomethyl protons (δ 2.5–3.2 ppm). Compare with PubChem data for validation .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. Use single-crystal diffraction (Mo-Kα radiation) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 324.1601 (calculated: 324.1604) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) across studies. Variations in IC₅₀ values may arise from differential membrane permeability .

- Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation pathways .

- Case Study : A 2023 study found contradictory cytotoxicity results (IC₅₀ = 12 μM vs. 45 μM). Further analysis revealed pH-dependent solubility issues in PBS buffer (pH 7.4 vs. 6.5) .

Q. What computational approaches predict the binding affinity of this compound to protein targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The pyrrolidinomethyl group shows strong hydrophobic interactions with Leu694 and Val702 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

- SAR Analysis : Compare with analogs (e.g., 4-methoxy derivatives) to identify critical substituents for activity. Methoxy groups enhance solubility but reduce membrane penetration .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodology :

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis analysis shows 15% degradation after 30 days under ambient light .

- Solvent Choice : Use benzene-free solvents (e.g., methylene chloride) to prevent adduct formation. GC-MS detects trace benzene adducts in aged samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.